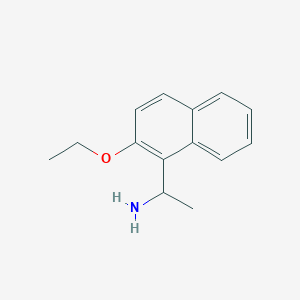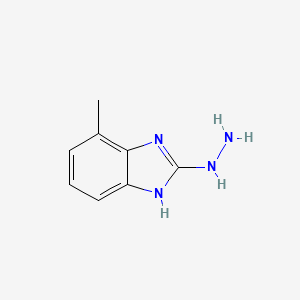![molecular formula C11H16O4 B3148043 1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid CAS No. 635318-61-5](/img/structure/B3148043.png)
1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid
Vue d'ensemble
Description
1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid is an organic compound with the molecular formula C11H16O4. It is a derivative of cyclopentene, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the carboxylic acid functional group. This compound is commonly used in organic synthesis, particularly in the preparation of various intermediates and derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid typically involves the following steps:
Starting Material: Cyclopent-3-ene-1-carboxylic acid.
Protection of Carboxylic Acid: The carboxylic acid group is protected using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at low temperatures (0-5°C) to prevent side reactions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cyclopent-3-ene-1-carboxylic acid are reacted with tert-butyl chloroformate in the presence of a base.
Continuous Flow Reactors: To enhance efficiency and yield, continuous flow reactors may be employed.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other functional groups using nucleophiles.
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Acidic Conditions: Hydrolysis of the Boc group is typically carried out using strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Oxidizing and Reducing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used.
Free Carboxylic Acid: Hydrolysis of the Boc group yields cyclopent-3-ene-1-carboxylic acid.
Applications De Recherche Scientifique
1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the development of novel drug candidates and bioactive molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the carboxylic acid functionality during various chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopent-3-ene-1-carboxylic acid: The parent compound without the Boc protecting group.
1-[(Tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid: A similar compound with a saturated cyclopentane ring.
1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid: A similar compound with a six-membered cyclohexene ring.
Uniqueness
1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid is unique due to its combination of a Boc protecting group and a cyclopentene ring. This combination provides specific reactivity and stability, making it valuable in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopent-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-10(2,3)15-9(14)11(8(12)13)6-4-5-7-11/h4-5H,6-7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAVTKUGXSBXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC=CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635318-61-5 | |
| Record name | 1-[(tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











amine hydrochloride](/img/structure/B3148031.png)
![Propanoic acid, 3-[(diphenylmethyl)thio]-](/img/structure/B3148051.png)



